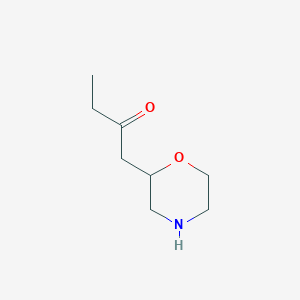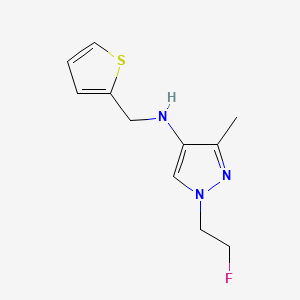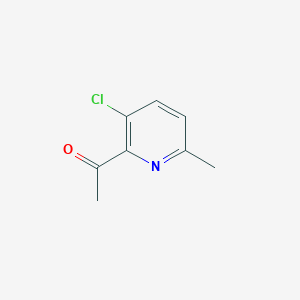
1-(Morpholin-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-2-yl)butan-2-one is an organic compound featuring a morpholine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Morpholin-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Morpholin-4-yl)butan-2-one
- 1-(Morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides
- 4-(Morpholin-4-yl)butan-2-ol
Uniqueness: 1-(Morpholin-2-yl)butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-morpholin-2-ylbutan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10)5-8-6-9-3-4-11-8/h8-9H,2-6H2,1H3 |
InChI Key |
BXQWAMZVGJPGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749280.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749296.png)
![(2S,3S)-2-Amino-3-methyl-N-[2-(morpholin-4-YL)ethyl]pentanamide hydrochloride](/img/structure/B11749299.png)
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749304.png)
![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749305.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11749310.png)

![[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium](/img/structure/B11749317.png)

![(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol](/img/structure/B11749328.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749343.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749344.png)
